molecular formula C9H10O2 B112759 2-Methoxy-6-methylbenzaldehyde CAS No. 54884-55-8

2-Methoxy-6-methylbenzaldehyde

Cat. No. B112759
CAS RN: 54884-55-8
M. Wt: 150.17 g/mol
InChI Key: QLUHWZADTAIBKK-UHFFFAOYSA-N
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Description

2-Methoxy-6-methylbenzaldehyde is a chemical compound with the molecular formula C9H10O2 . It is also known by other names such as benzaldehyde, 2-methoxy-6-methyl-, and 2-methoxy-6-methyl-benzaldehyde .


Molecular Structure Analysis

The molecular structure of 2-Methoxy-6-methylbenzaldehyde consists of a benzene ring with a methoxy group (-OCH3) and a methyl group (-CH3) attached to it. The benzene ring also has an aldehyde group (-CHO) attached to it . The InChI key for this compound is QLUHWZADTAIBKK-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

2-Methoxy-6-methylbenzaldehyde has a molecular weight of 150.17 g/mol . It has a density of 1.1±0.1 g/cm3, a boiling point of 256.3±20.0 °C at 760 mmHg, and a flash point of 113.2±15.3 °C . It has 2 hydrogen bond acceptors, 0 hydrogen bond donors, and 2 freely rotating bonds .

Scientific Research Applications

Antibacterial Properties

The synthesis and applications of Schiff bases, which are derived from benzaldehydes like 2-Methoxy-6-methylbenzaldehyde, have been explored for their potential antibacterial properties. These Schiff bases can form complexes with metals like zinc, showing effectiveness against pathogenic strains such as Escherichia coli and Staphylococcus aureus (Chohan, Scozzafava, & Supuran, 2003).

Fungal Inhibition

2-Methoxy-6-methylbenzaldehyde derivatives have been synthesized and tested against plant pathogenic fungi, demonstrating significant inhibitory effects. These compounds have shown varying degrees of effectiveness in inhibiting the growth of fungi like Fusarium oxysporum and Rhizoctonia solani (Jebur & Ismail, 2019).

Photochemical Studies

Research has also been conducted on the photochemical behavior of compounds like 2-Methoxy-6-methylbenzaldehyde, particularly in relation to their conversion to other chemical structures under light exposure. This includes studies on how certain substituents can affect these photochemical processes (Charlton & Koh, 1988).

Synthetic Applications

The compound is used in synthetic chemistry, such as in the synthesis of (E)-2-methoxy-6-(R-imino)methylphenols. These are synthesized by condensing 2-hydroxy-3-methoxybenzaldehyde with primary amines, leading to a range of potential applications in organic synthesis (Dikusar, 2012).

Catalysis and Chemical Reactions

Studies have also explored the role of benzaldehyde derivatives in catalysis and chemical reactions. This includes research into the reaction mechanisms of 2-methylbenzaldehyde acetalization with methanol, providing insights into the pathways of intermediate reaction mechanisms (Yusuf & Nasution, 2022).

Safety And Hazards

The safety data sheet for 2-Methoxy-6-methylbenzaldehyde indicates that it is combustible and may cause skin and eye irritation. It is harmful if inhaled and may cause respiratory irritation. It may damage fertility or the unborn child and is toxic to aquatic life with long-lasting effects .

properties

IUPAC Name

2-methoxy-6-methylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O2/c1-7-4-3-5-9(11-2)8(7)6-10/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLUHWZADTAIBKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)OC)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70348709
Record name 2-methoxy-6-methylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70348709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methoxy-6-methylbenzaldehyde

CAS RN

54884-55-8
Record name 2-methoxy-6-methylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70348709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methoxy-6-methylbenzaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A mixture of commercially available 1-methoxy-2,3-dimethylbenzene (10.000 g; 73.40 mmol), copper(II) sulfate pentahydrate CuSO4.5H2O (18.334 g; 73.40 mmol), and potassium peroxodisulfate K2S2O8 (59.547 g; 220.00 mmol) in MeCN (250 ml) and water (250 ml) was heated at reflux, under nitrogen, for 30 min. After cooling to rt, DCM was added and the aq. layer was further extracted with DCM. The mixed organic layers were dried over anh. MgSO4, filtered, and concentrated to dryness under reduced pressure. Purification by FC (heptane/AcOEt=9/1) afforded 2-methoxy-6-methylbenzaldehyde as a yellow oil. LC-MS (conditions A): tR=0.70 min.; no ionisation.
Quantity
10 g
Type
reactant
Reaction Step One
[Compound]
Name
copper(II) sulfate pentahydrate CuSO4.5H2O
Quantity
18.334 g
Type
reactant
Reaction Step One
[Compound]
Name
potassium peroxodisulfate K2S2O8
Quantity
59.547 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Potassium peroxy disulphate (89.31 g, 0.33 mol) and copper (II) sulphate pentahydrate (27.22 g, 0.11 mol) was added to a solution of 2,3-dimethylanisole (15 g, 0.11 mol) in acetonitrile water mixture (750 ml, 1:1). The reaction mixture was stirred for 15 min at reflux until no starting material remained as judged by TLC (Thin Layer Chromatography). On cooling the reaction mixture to room temperature, the product was extracted into dichloromethane (2×225 ml). The organic layer was washed with water (2×100 ml) and brine solution (100 ml). The organic layer was dried over sodium sulfate and concentrated under reduced pressure to give the crude product. Column chromatography using 4/96 ethyl acetate/hexane yielded 2-Methoxy-6-methylbenzaldehyde (7.32 g, 44.2%).
Name
Potassium peroxy disulphate
Quantity
89.31 g
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
750 mL
Type
solvent
Reaction Step One
Quantity
27.22 g
Type
catalyst
Reaction Step One
Name
ethyl acetate hexane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
68
Citations
SD Carter, TW Wallace - Synthesis, 1983 - thieme-connect.com
Thieme E-Journals - Synthesis / Abstract DE EN Home Products Journals Books Book Series Service Library Service Help Contact Portal SYNTHESIS Full-text search Full-text search Author …
Number of citations: 18 www.thieme-connect.com
AF Hirschbiel, W Konrad… - ACS Macro …, 2015 - ACS Publications
… The new CTA 3 was equipped with a tert-butyl phenyl guest molecule and a photoactive 2-methoxy-6-methylbenzaldehyde (photoenol, PE) unit. The tert-butyl phenyl group was chosen …
Number of citations: 20 pubs.acs.org
AF Hirschbiel, BVKJ Schmidt… - …, 2015 - ACS Publications
… features of poly(NiPAAm) and to add further functionalities by copolymerizing the acrylamide with a photoreactive moiety, a monomeric derivative of 2-methoxy-6-methylbenzaldehyde (…
Number of citations: 46 pubs.acs.org
T Awad, J DeRuiter, CR Clark - Journal of chromatographic …, 2007 - academic.oup.com
… Selective oxidation of the 2-methyl group in 2,3-dimethylanisole (Figure 5) using potassium persulfate and cupper sulfate pentahydrate gave 2-methoxy-6-methylbenzaldehyde (…
Number of citations: 16 academic.oup.com
AF Hirschbiel - 2015 - scholar.archive.org
… In the course of the present thesis, the light‐induced reactivity of o‐nitrobenzyl and 2methoxy‐6‐methylbenzaldehyde (photoenol, PE) is applied to design patterned surfaces for …
Number of citations: 3 scholar.archive.org
D Varadharajan, G Delaittre - Polymer Chemistry, 2016 - pubs.rsc.org
… Hence, the dithiobenzoate end group was reacted with 2-methoxy-6-methylbenzaldehyde in a phototriggered Diels–Alder cycloaddition reaction to convert the RAFT-active BCP 2 in its …
Number of citations: 38 pubs.rsc.org
TM Cresp, MV Sargent, JA Elix… - Journal of the Chemical …, 1973 - pubs.rsc.org
Formylation with dichloromethyl methyl either and titanium(IV)chloride in dichloromethane, and bromination with bromine and titanium(IV)chloride in dichloromethane, of methyl 2,4-…
Number of citations: 31 pubs.rsc.org
W Baker, R Robinson - Journal of the Chemical Society (Resumed), 1929 - pubs.rsc.org
4: 5-Dimethoxyresorcinol (11) has recently been obtained by hydrolysis of irigenin 5: 3'-and 7: 3'-dimethyl ethers (Baker, Eoc. cit.), and has been synthesised by Chapman, Perlrin, and …
Number of citations: 0 pubs.rsc.org
DCAF Kerbs - core.ac.uk
… [150] In these studies, 2-methoxy-6-methylbenzaldehyde 22 and … by irradiation of 2-methoxy-6-methylbenzaldehyde 22 is … moiety using a) 2-methoxy-6-methylbenzaldehyde 22 …
Number of citations: 3 core.ac.uk
M Van De Walle, K De Bruycker, T Junkers… - …, 2019 - Wiley Online Library
… 1 : 1 mixtures of N-ethylmaleimide (NEM) and 2-methoxy-6-methylbenzaldehyde (MBA-OMe) in acetonitrile were irradiated with a 365 nm wavelength maximum LED, where either the …

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